molecular formula C13H19N3O B13206115 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole

5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole

Cat. No.: B13206115
M. Wt: 233.31 g/mol
InChI Key: IRMGZFTVWRORAB-ZWNOBZJWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(3aS,6aS)-Octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a bicyclic octahydrocyclopenta[c]pyrrolidine group and at position 3 with a cyclopropylmethyl moiety. The stereochemistry (3aS,6aS) of the bicyclic system introduces rigidity and conformational constraints, which may enhance receptor-binding specificity.

Properties

Molecular Formula

C13H19N3O

Molecular Weight

233.31 g/mol

IUPAC Name

5-[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole

InChI

InChI=1S/C13H19N3O/c1-2-10-7-14-8-13(10,5-1)12-15-11(16-17-12)6-9-3-4-9/h9-10,14H,1-8H2/t10-,13-/m1/s1

InChI Key

IRMGZFTVWRORAB-ZWNOBZJWSA-N

Isomeric SMILES

C1C[C@@H]2CNC[C@@]2(C1)C3=NC(=NO3)CC4CC4

Canonical SMILES

C1CC2CNCC2(C1)C3=NC(=NO3)CC4CC4

Origin of Product

United States

Biological Activity

The compound 5-[(3AS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole is a heterocyclic molecule characterized by its oxadiazole ring structure. This compound has garnered attention due to its diverse biological activities, including antibacterial, antifungal, antitumor, and anti-inflammatory properties. The unique bicyclic structure of the compound enhances its pharmacological potential, making it a subject of interest in medicinal chemistry.

Structural Overview

The molecular formula of this compound is C13H19N3OC_{13}H_{19}N_{3}O with a molecular weight of approximately 233.31 g/mol. The oxadiazole moiety contributes significantly to its biological activity due to the presence of electron-withdrawing nitrogen and oxygen atoms within the five-membered ring.

Antibacterial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antibacterial properties. For instance, studies have shown that compounds similar to This compound can inhibit various bacterial strains effectively. The mechanism often involves interference with bacterial cell wall synthesis or inhibition of essential enzymes.

Antitumor Activity

The antitumor potential of oxadiazole derivatives has been documented in several studies. For example, compounds containing the oxadiazole ring have demonstrated cytotoxic effects against different cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The structural modifications on the oxadiazole ring can significantly enhance these effects.

Anti-inflammatory Properties

Inflammation is a common pathological condition linked to various diseases. Compounds like This compound have shown promise in reducing inflammation markers in vitro and in vivo. These effects are often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

The biological activity of This compound is primarily attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Receptor Modulation : It may also act on various receptors that mediate cellular responses to stimuli.
  • Cell Membrane Interaction : The lipophilicity introduced by substituents on the oxadiazole ring enhances membrane permeability.

Comparative Analysis with Similar Compounds

To understand the unique properties of This compound , a comparative analysis with other oxadiazole derivatives is essential:

Compound NameStructureUnique Features
1,2,4-OxadiazoleStructureBasic structure without additional substituents
2-Amino-1,3,4-oxadiazoleStructureContains an amino group enhancing biological activity
5-(Phenyl)-1,2,4-oxadiazoleStructureAromatic substitution increases stability and reactivity

This table illustrates how structural variations influence biological activity and stability.

Case Studies

Several case studies have highlighted the efficacy of oxadiazole derivatives:

  • Antitubercular Activity : A study by Villemagne et al. (2020) synthesized new oxadiazole compounds that showed potent activity against Mycobacterium tuberculosis. One compound exhibited an EC value of 0.072 μM and good pharmacokinetic properties.
  • Anticancer Studies : Research has shown that certain oxadiazoles can induce apoptosis in cancer cells by activating caspase pathways and inhibiting growth factor signaling.

Comparison with Similar Compounds

Substituent Effects

  • Position 5: The target’s bicyclic octahydrocyclopenta[c]pyrrolidine group provides steric bulk and rigidity, which may improve binding affinity to hydrophobic pockets in viral targets.
  • Position 3 : The cyclopropylmethyl group in the target compound is less polar than the 4-pyridyl group in 1a/1b, favoring membrane penetration but possibly reducing aqueous solubility. The pyridyl group in 1a/1b could engage in hydrogen bonding or ionic interactions, enhancing solubility and enzyme inhibition .

Stereochemical Impact

The (3aS,6aS) configuration of the target compound imposes a fixed spatial arrangement, which may optimize interactions with chiral binding sites. In contrast, the (3R) and (3S) stereochemistry of 1a and 1b, respectively, demonstrates how minor stereochemical changes in the pyrrolidine ring can modulate activity—a principle that may extend to the target’s bicyclic system .

Hypothesized Pharmacokinetic Properties

  • Lipophilicity : The target compound’s cyclopropylmethyl and bicyclic groups likely increase logP values compared to 1a/1b, suggesting improved blood-brain barrier penetration but higher metabolic clearance risk.
  • Solubility : The absence of polar groups (e.g., pyridyl) in the target may limit solubility, necessitating formulation adjustments for in vivo efficacy.

Preparation Methods

Amidoxime and Carboxylic Acid Derivatives Cyclization

This classical method involves the cyclization reaction between amidoximes and carboxylic acid derivatives such as acyl chlorides, esters, or anhydrides. The amidoxime serves as the nucleophile, and the carboxylic acid derivative acts as the electrophile to form the 1,2,4-oxadiazole ring via heterocyclization.

  • Typical Procedure:

    • Amidoxime is reacted with an acyl chloride or activated carboxylic acid derivative.
    • Catalysts like tetrabutylammonium fluoride (TBAF) or pyridine can be used to improve reaction efficiency.
    • Reaction conditions vary from reflux to room temperature depending on reagents.
    • Purification often involves crystallization or chromatography.
  • Advantages and Limitations:

    • This method is well-established and straightforward.
    • Yields can range from poor to excellent (11–90%), depending on substituents and conditions.
    • Harsh reaction conditions and purification difficulties are common drawbacks.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

This approach forms the oxadiazole ring by the 1,3-dipolar cycloaddition between nitrile oxides and nitriles.

  • Typical Procedure:

    • Generation of nitrile oxide in situ.
    • Reaction with nitrile substrates in the presence of catalysts such as platinum(IV).
    • Mild reaction conditions compared to amidoxime cyclization.
  • Advantages and Limitations:

    • Allows access to diverse oxadiazole derivatives.
    • Challenges include poor solubility of starting materials, low yields, and expensive catalysts.
    • Side reactions such as nitrile oxide dimerization can occur.

Recent Advances: One-Pot Synthesis Using Superbases

A novel one-pot synthesis has been reported using amidoximes and methyl or ethyl esters of carboxylic acids in a superbase medium (NaOH/DMSO) at room temperature.

  • Procedure Highlights:

    • Room temperature synthesis.
    • Simple purification protocols.
    • Reaction times vary from 4 to 24 hours.
    • Yields vary widely but can be optimized.
  • Benefits:

    • Mild conditions.
    • Scalability and operational simplicity.
    • Potential for diverse substitution patterns.

While exact experimental details for this compound are limited in public literature, the general approach involves:

  • Step 1: Synthesis of the amidoxime precursor from the corresponding nitrile or amidoxime derivative bearing the bicyclic octahydrocyclopenta[c]pyrrol moiety.
  • Step 2: Preparation of the cyclopropylmethyl carboxylic acid derivative (e.g., acyl chloride or ester).
  • Step 3: Cyclization of the amidoxime with the activated carboxylic acid derivative under catalytic conditions (e.g., pyridine or TBAF) or via the one-pot superbase method to form the 1,2,4-oxadiazole ring.
  • Step 4: Purification by crystallization or chromatographic methods.
Method Starting Materials Conditions Catalysts/Reagents Yields (%) Advantages Limitations
Amidoxime + Acyl Chloride Amidoximes + Acyl chlorides Reflux or RT TBAF, Pyridine 11–90 Well-established, versatile Harsh conditions, purification
Amidoxime + Carboxylic Ester Amidoximes + methyl/ethyl esters RT to reflux Coupling agents (EDC, DCC) Moderate Mild conditions possible Moderate yields, longer times
1,3-Dipolar Cycloaddition Nitrile oxides + nitriles Mild, Pt(IV) catalyst Platinum(IV) Low to moderate Mild conditions Expensive catalyst, side reactions
One-Pot Superbase (NaOH/DMSO) Amidoximes + methyl/ethyl esters RT, 4–24 h NaOH/DMSO 11–90 Simple, mild, scalable Reaction time variability
  • The amidoxime and carboxylic acid derivative cyclization remains the most commonly employed and reliable method for synthesizing 1,2,4-oxadiazole derivatives, including complex substituted variants such as This compound .

  • Recent advances in one-pot superbase-mediated synthesis offer promising alternatives that reduce reaction harshness and improve operational simplicity, though optimization is required to maximize yields and minimize reaction times.

  • The 1,3-dipolar cycloaddition method, while conceptually attractive for its mild conditions, is limited by catalyst cost and side reactions, making it less favorable for large-scale or complex molecule synthesis.

  • Structural complexity of the bicyclic pyrrol moiety and cyclopropylmethyl substituent necessitates careful selection of synthetic routes to preserve stereochemistry and functional group integrity.

  • Further research into catalyst development and reaction condition optimization could enhance the efficiency and scalability of these synthetic methods.

- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery, PMC, 2020. - Smolecule Product Description for this compound, 2024. - 1,3,4-Oxadiazole Derivatives: Synthesis and Characterization, PMC, 2014 (for comparative oxadiazole synthesis methods).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.